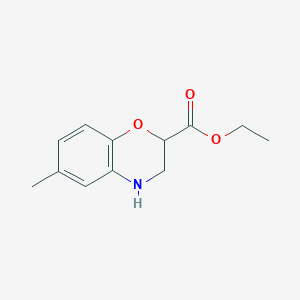

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Descripción general

Descripción

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound with a benzoxazine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows for diverse chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with ethyl acetoacetate under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoxazine ring to more saturated structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate as an anticancer agent. Research indicates that derivatives of benzoxazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the benzoxazine structure could enhance its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A series of tests revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .

1.3 Neuroprotective Effects

Additionally, there is growing interest in the neuroprotective effects of this compound. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science

2.1 Polymer Chemistry

This compound is utilized in polymer chemistry as a monomer for synthesizing high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, studies have shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

2.2 Coatings and Adhesives

The compound is also explored for applications in coatings and adhesives due to its excellent adhesion properties and resistance to solvents. Research indicates that formulations incorporating this compound demonstrate superior performance in harsh environmental conditions .

Agricultural Chemistry

3.1 Pesticide Development

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Its structural features may allow it to interact effectively with biological targets in pests or weeds, leading to effective control mechanisms without harming non-target organisms .

3.2 Plant Growth Regulators

Furthermore, this compound has shown promise as a plant growth regulator. Studies indicate that it can enhance root development and overall plant vigor when applied at specific concentrations .

Data Summary Table

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

| Coatings and Adhesives | Superior performance in harsh conditions | |

| Agricultural Chemistry | Pesticide Development | Effective control mechanisms for pests |

| Plant Growth Regulators | Enhances root development |

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of benzoxazine derivatives found that this compound exhibited IC50 values lower than many existing chemotherapeutics against MCF7 breast cancer cells .

Case Study 2: Polymer Applications

Research on polymer composites incorporating this compound revealed a significant increase in tensile strength and thermal degradation temperature compared to control samples without the benzoxazine derivative.

Mecanismo De Acción

The mechanism by which ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzoxazine ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparación Con Compuestos Similares

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be compared with other benzoxazine derivatives, such as:

- Ethyl 6-(ethanesulfonyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

- 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one

These compounds share the benzoxazine core but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The unique combination of substituents in this compound provides distinct properties that can be advantageous in specific applications.

Actividad Biológica

Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 221.25 g/mol. The compound features a benzoxazine ring which is known for its stability and reactivity in various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 176383-56-5 |

| IUPAC Name | This compound |

Antioxidant Properties

Research indicates that benzoxazine derivatives exhibit notable antioxidant activity . A study demonstrated that compounds in this class can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems . The mechanism involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

Antimicrobial Activity

This compound has shown antimicrobial properties against various pathogens. In vitro studies revealed that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Cardiovascular Effects

The compound has been investigated for its effects on cardiovascular health. It has been reported to act as a dual receptor modulator, blocking thromboxane A2 (TXA2) receptors while activating prostacyclin (PGI2) receptors. This dual action could provide therapeutic benefits in preventing thrombotic events without causing hypotensive side effects .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : By modulating receptor activity, it can influence signaling pathways related to vascular health and inflammation.

- Radical Scavenging : Its antioxidant properties allow it to neutralize reactive oxygen species (ROS), protecting cells from oxidative damage.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

- Antioxidant Activity Study : A study published in MDPI evaluated the antioxidant capacity of various benzoxazine derivatives, including ethyl 6-methyl variant, showing significant free radical scavenging activity .

- Antimicrobial Efficacy : Research conducted on the antimicrobial properties demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli strains .

- Cardiovascular Research : A pharmacological study indicated that derivatives of benzoxazines could serve as promising candidates for treating cardiovascular diseases by modulating TXA2 and PGI2 receptors .

Propiedades

IUPAC Name |

ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-15-12(14)11-7-13-9-6-8(2)4-5-10(9)16-11/h4-6,11,13H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBIKKKQPPGDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC2=C(O1)C=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444381 | |

| Record name | Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176383-56-5 | |

| Record name | Ethyl 6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.